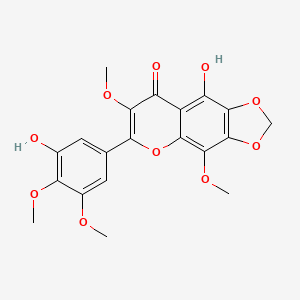
5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone: is a flavonoid compound known for its complex structure and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxyflavones and methoxy-substituted phenols.
Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge is accomplished through cyclization reactions involving reagents like formaldehyde and a suitable acid catalyst.
Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Dihydroflavones and related compounds.
Substituted Derivatives: Flavones with different functional groups.
科学的研究の応用
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex flavonoid derivatives.
Study of Reaction Mechanisms: Employed in studies to understand the mechanisms of various chemical reactions.
Biology
Antioxidant Activity: Investigated for its potential antioxidant properties, which can protect cells from oxidative damage.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, which may have implications in disease treatment.
Medicine
Anti-inflammatory Properties: Explored for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Activity: Researched for its potential anticancer properties, including the ability to induce apoptosis in cancer cells.
Industry
Pharmaceuticals: Used in the development of pharmaceutical compounds with potential therapeutic benefits.
Nutraceuticals: Incorporated into nutraceutical products for its potential health benefits.
作用機序
The mechanism of action of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:
Molecular Targets
Enzymes: Inhibits specific enzymes involved in inflammatory and oxidative processes.
Receptors: Binds to certain receptors, modulating their activity and influencing cellular responses.
Pathways Involved
Antioxidant Pathways: Activates antioxidant pathways, leading to the scavenging of free radicals and reduction of oxidative stress.
Apoptotic Pathways: Induces apoptosis in cancer cells through the activation of apoptotic pathways, leading to programmed cell death.
類似化合物との比較
Similar Compounds
5,5’-Dihydroxy-3,8,3’,4’-tetramethoxy-6,7-methylenedioxyflavone: A closely related compound with similar structural features and biological activities.
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: Another flavonoid with multiple methoxy groups and hydroxylation.
3,5-Dihydroxy-6,7,3′,4′-tetramethoxyflavone: Shares similar methoxy and hydroxyl substitutions.
特性
分子式 |
C20H18O10 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
9-hydroxy-6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C20H18O10/c1-24-10-6-8(5-9(21)15(10)25-2)14-17(26-3)12(22)11-13(23)18-20(29-7-28-18)19(27-4)16(11)30-14/h5-6,21,23H,7H2,1-4H3 |
InChIキー |
XCKSFSPZLWEYBW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C4=C(C(=C3O2)OC)OCO4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


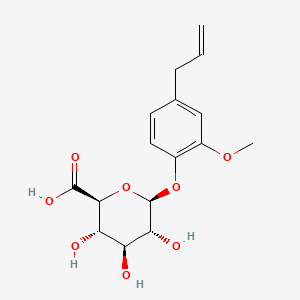
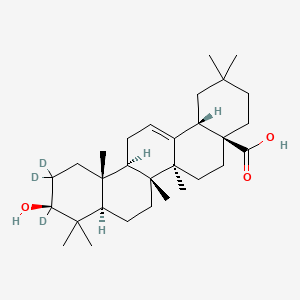
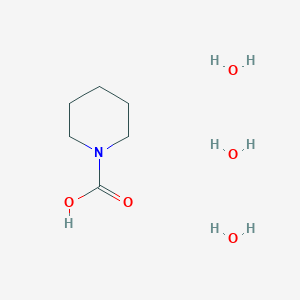
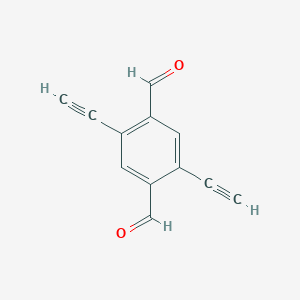
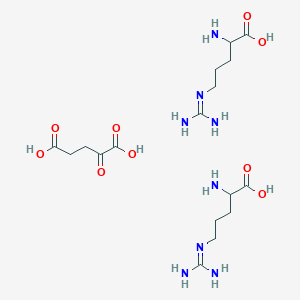
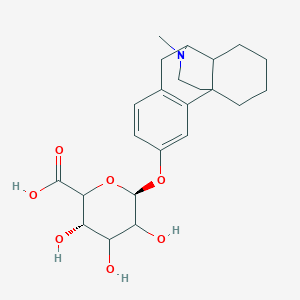
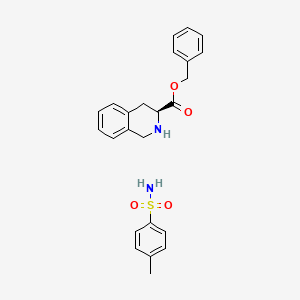
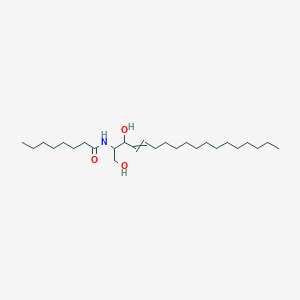
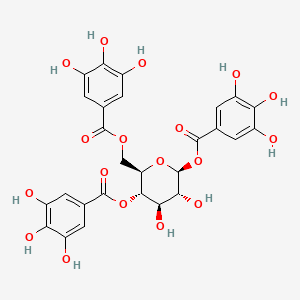
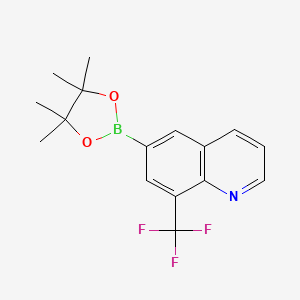
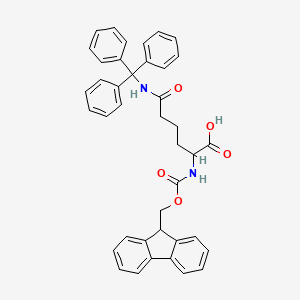
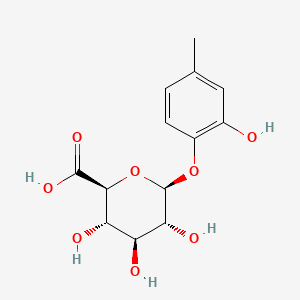

![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
